An In-depth Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene for Advanced Chemical Research
An In-depth Technical Guide to 4-Bromo-2-iodo-1-nitrobenzene for Advanced Chemical Research
This guide provides a comprehensive technical overview of 4-bromo-2-iodo-1-nitrobenzene, a versatile chemical intermediate with significant applications in pharmaceutical research and complex organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this compound, grounded in established scientific principles and methodologies.
Introduction: A Strategically Functionalized Building Block
4-Bromo-2-iodo-1-nitrobenzene (CAS No. 343864-78-8) is a polysubstituted aromatic compound featuring a nitro group, a bromine atom, and an iodine atom strategically positioned on a benzene ring.[1][2] This unique arrangement of electron-withdrawing and halogen functionalities imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex molecular architectures. The presence of two different halogens with differential reactivity allows for selective, sequential cross-coupling reactions, a highly sought-after characteristic in the construction of pharmaceutical intermediates and other fine chemicals.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 4-bromo-2-iodo-1-nitrobenzene is fundamental to its application in a laboratory setting.
Core Chemical Properties
The fundamental chemical properties of 4-bromo-2-iodo-1-nitrobenzene are summarized in the table below, based on computed data and available supplier information.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-iodo-1-nitrobenzene | [1][2] |
| CAS Number | 343864-78-8 | [1][2] |
| Molecular Formula | C₆H₃BrINO₂ | [1][2] |
| Molecular Weight | 327.90 g/mol | [1][2][4] |
| Physical Form | Solid | |
| Purity | ≥98% |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for the unambiguous identification and characterization of 4-bromo-2-iodo-1-nitrobenzene. While publicly available spectra are limited, chemical database listings indicate their availability from commercial suppliers.[5][6][7] Based on the structure and known effects of the substituents, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electronic effects of the nitro, bromo, and iodo groups.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly attached to the electronegative nitro group and the halogens will exhibit characteristic downfield shifts. The "heavy atom effect" of bromine and iodine can influence the chemical shifts of the ipso-carbons.[8]
-
FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and halogen atoms, providing further structural confirmation.[1] The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[9]
Synthesis and Purification
The synthesis of 4-bromo-2-iodo-1-nitrobenzene can be approached through a multi-step sequence, typically starting from a readily available aniline derivative. A plausible and efficient synthetic route involves the diazotization of 4-bromo-2-iodoaniline.
Synthetic Pathway Overview
The synthesis commences with the diazotization of 4-bromo-2-iodoaniline, followed by a Sandmeyer-type reaction to introduce the nitro group. This method offers a reliable means of introducing the nitro functionality at a specific position on the aromatic ring.
Caption: Synthetic workflow for 4-Bromo-2-iodo-1-nitrobenzene.
Detailed Experimental Protocol: Synthesis of 4-Bromo-2-iodo-1-nitrobenzene
This protocol is adapted from established procedures for similar transformations.[10][11]
Materials:
-
4-Bromo-2-iodoaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Cuprous oxide (Cu₂O)
-
Ice
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-bromo-2-iodoaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C with vigorous stirring.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Nitration (Sandmeyer-type reaction):
-
In a separate flask, prepare a suspension of cuprous oxide in an aqueous solution of sodium nitrite.
-
Slowly add the cold diazonium salt solution to the cuprous oxide suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Chemical Reactivity and Applications in Drug Discovery
The unique arrangement of substituents in 4-bromo-2-iodo-1-nitrobenzene dictates its reactivity, making it a valuable tool in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Selective Cross-Coupling Reactions
A key feature of 4-bromo-2-iodo-1-nitrobenzene is the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position.[12]
-
Sonogashira Coupling: This reaction allows for the selective introduction of an alkyne group at the C-I bond. By carefully controlling the reaction conditions (e.g., using a palladium catalyst and a copper(I) co-catalyst at room temperature), the C-Br bond remains intact for subsequent transformations.[3][13]
Caption: Selective Sonogashira coupling at the C-I bond.
-
Suzuki-Miyaura Coupling: Similarly, the Suzuki reaction can be performed selectively at the C-I bond to introduce an aryl or vinyl group, leaving the C-Br bond available for further functionalization.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the halogen atoms by various nucleophiles, providing a route to a diverse range of derivatives.
Precursor in Kinase Inhibitor Synthesis
Safety and Handling
4-Bromo-2-iodo-1-nitrobenzene is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
4-Bromo-2-iodo-1-nitrobenzene is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct pattern of substitution allows for a range of selective chemical transformations, making it a valuable tool for the synthesis of complex molecules, including potential kinase inhibitors and other biologically active compounds. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective application in research and development.
References
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Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Retrieved from [Link]
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PubChem. 4-Bromo-2-iodo-1-nitrobenzene. (n.d.). Retrieved from [Link]
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PubChem. Kinase inhibitors - Patent US-9751837-B2. (n.d.). Retrieved from [Link]
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ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... (n.d.). Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]
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ChemSrc. 4-Bromo-2-iodo-1-nitrobenzene. (2025). Retrieved from [Link]
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Reddit. 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. (2021). Retrieved from [Link]
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AOBChem USA. 4-Bromo-1-iodo-2-nitrobenzene. (n.d.). Retrieved from [Link]
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ResearchGate. Recent Advances in Sonogashira Reactions. (2025). Retrieved from [Link]
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YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). Retrieved from [Link]
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